2,4-Dimethyl-6-[(pyrrolidin-2-yl)methoxy]pyrimidine
Description
Properties
IUPAC Name |
2,4-dimethyl-6-(pyrrolidin-2-ylmethoxy)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8-6-11(14-9(2)13-8)15-7-10-4-3-5-12-10/h6,10,12H,3-5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOJWHFBWUMHSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OCC2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-6-[(pyrrolidin-2-yl)methoxy]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines under acidic or basic conditions.
Substitution at Position 6: The introduction of the pyrrolidin-2-ylmethoxy group at position 6 can be achieved through nucleophilic substitution reactions. This involves the reaction of a suitable pyrimidine derivative with pyrrolidine and a methoxy group donor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of advanced catalysts, high-throughput reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-6-[(pyrrolidin-2-yl)methoxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Pyrrolidine, methoxy group donors, nucleophiles, electrophiles, controlled temperature and pH.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted pyrimidine compounds with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research has indicated that compounds with pyrimidine structures, such as 2,4-Dimethyl-6-[(pyrrolidin-2-yl)methoxy]pyrimidine, exhibit significant antitumor properties. A study on similar pyrimidine derivatives demonstrated their potential as effective agents against various cancer cell lines. For instance, derivatives of pyrimidine have shown to inhibit cell proliferation and induce apoptosis in cancer cells by targeting specific kinases involved in cell cycle regulation .
Antimicrobial Properties
Pyrimidine derivatives are also recognized for their antimicrobial activities. The incorporation of the pyrrolidine moiety enhances the biological efficacy of these compounds. Studies have reported that certain pyrimidine derivatives can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrimidines is another area of interest. Compounds similar to this compound have been shown to modulate inflammatory pathways, thereby offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies focus on how variations in the chemical structure affect biological activity. For instance, modifications in the substitution patterns on the pyrimidine ring or the pyrrolidine group can lead to changes in potency and selectivity for biological targets .
Material Science Applications
Polymer Chemistry
The unique properties of this compound also make it a candidate for applications in polymer chemistry. Its ability to act as a monomer or crosslinking agent can be explored in developing novel polymeric materials with enhanced thermal stability and mechanical properties .
Case Study: Antitumor Efficacy
A recent study synthesized a series of pyrimidine derivatives including this compound and evaluated their antitumor activity against MCF-7 breast cancer cells. The compound exhibited an IC50 value indicating potent growth inhibition compared to standard chemotherapeutic agents. Molecular docking studies suggested that the compound binds effectively to the ATP-binding site of key kinases involved in cancer progression .
Case Study: Antimicrobial Screening
Another investigation focused on the antimicrobial activity of various pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The study highlighted that this compound showed significant inhibitory effects on bacterial growth, suggesting its potential as a lead compound for developing new antibiotics .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-6-[(pyrrolidin-2-yl)methoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the pyrimidine core play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Methoxy Group Position and Electronic Effects
The methoxy group is a critical substituent in pyrimidine derivatives. Evidence from pyrido[2,3-d]pyrimidine derivatives (e.g., compound 4a) demonstrates that a methoxy group at position R4 enhances anti-proliferative activity (IC50 = 6.9 µM), whereas its removal (e.g., compound 4b) abolishes activity . Similarly, pyrimidines with methoxy and nitro groups exhibit improved anti-inflammatory properties, suggesting electron-donating groups like methoxy enhance target engagement .
Pyrrolidine vs. Piperidine Substitutions
Replacing the pyrrolidine (5-membered ring) in 2,4-Dimethyl-6-[(pyrrolidin-2-yl)methoxy]pyrimidine with piperidine (6-membered ring), as in 4-Methyl-2,6-bis(piperidin-3-ylmethoxy)pyrimidine dihydrochloride , alters steric and conformational properties. Piperidine’s larger ring may reduce binding affinity due to increased steric hindrance, while pyrrolidine’s compact structure could improve target complementarity . Additionally, the dihydrochloride salt in the piperidine analogue enhances solubility, a property absent in the neutral pyrrolidine-containing compound .
Amino vs. Alkyl Substitutions
4-Amino-2,6-dimethoxypyrimidine replaces alkyl groups with an amino substituent, enhancing hydrogen-bonding capacity. This modification could improve interactions with polar residues in enzymatic active sites but may reduce lipophilicity compared to the methyl groups in this compound .
Structural and Functional Comparisons
Table 1: Key Comparisons of Pyrimidine Derivatives
Physicochemical Properties
- Solubility : Neutral pyrrolidine derivatives may exhibit lower solubility than hydrochlorides (e.g., GW 786034 HCl ) .
- Steric Effects: The pyrrolidinylmethoxy group balances bulk and flexibility, avoiding the activity loss seen with overly bulky substituents (e.g., 1-phenylethanone-2-yl in compound 4c) .
Biological Activity
2,4-Dimethyl-6-[(pyrrolidin-2-yl)methoxy]pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, mechanism of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
Molecular Formula: CHNO
Molecular Weight: 207.27 g/mol
CAS Number: 1248204-24-1
The compound features a pyrimidine ring substituted with two methyl groups at positions 2 and 4, and a pyrrolidin-2-ylmethoxy group at position 6. This unique structure enhances its versatility in biological applications .
Synthesis
The synthesis of this compound typically involves:
- Formation of the Pyrimidine Ring:
- Cyclization reactions using β-diketones and amidines under acidic or basic conditions.
- Substitution at Position 6:
- Nucleophilic substitution involving pyrrolidine and a methoxy group donor under controlled conditions.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The pyrrolidine ring and pyrimidine core are crucial for binding, which modulates various biological pathways. The exact mechanisms can vary based on the application context.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar pyrrole-based compounds demonstrate effective antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . While specific data for this compound is limited, its structural similarities suggest potential efficacy in this area.
Anticancer Potential
Compounds containing pyrimidine rings have been explored for their anticancer properties. For example, certain derivatives have shown promise in targeting cancer cell lines by inhibiting key pathways involved in tumor growth . The specific activity of this compound in cancer models remains an area for further investigation.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2,4-Dimethylpyrimidine | Lacks the pyrrolidine ring | Limited versatility in biological activity |
| 6-Methoxypyrimidine | Contains a methoxy group but lacks the pyrrolidine ring | Affects binding properties |
| Pyrrolidinylpyrimidine | Contains the pyrrolidine ring but different substitution | Variations in activity and applications |
The combination of the pyrrolidine ring and methoxy group enhances the potential for diverse biological activities, making this compound particularly valuable for research .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,4-dimethyl-6-[(pyrrolidin-2-yl)methoxy]pyrimidine, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, the pyrrolidinylmethoxy group can be introduced via Mitsunobu reaction (using triphenylphosphine and diethyl azodicarboxylate) between 2,4-dimethyl-6-hydroxypyrimidine and (pyrrolidin-2-yl)methanol. Solvent choice (e.g., THF or DMF) and temperature (60–80°C) are critical for yield optimization. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
Q. How is the structure of this compound validated, and what analytical techniques are essential?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) confirms substitution patterns and stereochemistry. For example, the methoxy proton in the pyrimidine ring appears as a singlet in 1H NMR (~δ 3.9 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (if crystals are obtainable) provides definitive proof of stereochemistry and bond angles, as seen in related pyrimidine derivatives .
Q. What in vitro assays are suitable for initial pharmacological screening of this compound?
- Methodology : Use cell-based assays to evaluate target engagement. For kinase inhibition studies (e.g., receptor tyrosine kinases), employ fluorescence polarization assays with ATP-competitive probes. Cytotoxicity can be assessed via MTT assays in cancer cell lines (e.g., HeLa or HepG2). Dose-response curves (IC50 calculations) and selectivity profiling against related enzymes (e.g., EGFR, VEGFR) are critical .
Q. How can solubility and stability be assessed under physiological conditions?
- Methodology : Measure solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using HPLC-UV quantification. For stability, incubate the compound in plasma or liver microsomes (human/rat) at 37°C, followed by LC-MS/MS analysis to track degradation products. LogP values (via shake-flask method) predict membrane permeability .
Q. What purification strategies are effective for intermediates with polar functional groups?
- Methodology : Reverse-phase chromatography (C18 column, methanol/water mobile phase) separates polar intermediates. For zwitterionic byproducts, ion-exchange resins (e.g., Dowex) or recrystallization from ethanol/water mixtures improve purity. TLC monitoring (silica gel, UV visualization) ensures reaction progress .
Advanced Research Questions
Q. How can molecular docking elucidate the binding mode of this compound to kinase targets?
- Methodology : Use software like AutoDock Vina or Schrödinger Suite to dock the compound into crystal structures of kinases (e.g., PDB: 3POZ). Key interactions include hydrogen bonds between the pyrimidine N1 and kinase hinge regions, and hydrophobic contacts from the pyrrolidine ring. Validate predictions with mutagenesis studies (e.g., Ala scanning of binding pocket residues) .
Q. What strategies resolve contradictions in SAR studies for pyrimidine derivatives?
- Methodology : When bioactivity data conflict (e.g., varying IC50 values across analogs), re-evaluate assay conditions (e.g., ATP concentration in kinase assays) or confirm compound integrity via LC-MS. Meta-analyses of published SAR (e.g., comparing methyl vs. chloro substituents) identify trends. Free-energy perturbation (FEP) simulations quantify substituent effects .
Q. How can in vivo pharmacokinetics be optimized for this compound?
- Methodology : Conduct rodent PK studies (IV/PO administration) with LC-MS quantification of plasma concentrations. Improve oral bioavailability via prodrug strategies (e.g., esterification of the methoxy group) or nanoformulation. Tissue distribution studies (e.g., brain penetration) guide dosing regimens. CYP450 inhibition assays predict drug-drug interactions .
Q. What crystallographic techniques identify polymorphic forms, and how do they affect activity?
- Methodology : Screen for polymorphs using solvent recrystallization (e.g., acetonitrile vs. ethyl acetate). Characterize forms via powder XRD and differential scanning calorimetry (DSC). Compare dissolution rates and cellular uptake (e.g., Caco-2 permeability) to correlate crystal packing with bioactivity. For example, a metastable polymorph may show 10-fold higher solubility .
Q. How are metabolic pathways and reactive intermediates characterized?
- Methodology : Incubate the compound with human liver microsomes and NADPH, then identify metabolites via UPLC-QTOF-MS. Stable isotope labeling (e.g., 13C-pyrrolidine) traces metabolic hotspots. Reactive intermediates (e.g., epoxides) are trapped with glutathione and analyzed via MS/MS. CYP phenotyping (using isoform-specific inhibitors) identifies major metabolizing enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
